

Application Notes: Boc-Aminooxy-PEG3-C2-NH2 in Drug Discovery

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Compound of Interest

Compound Name: Boc-Aminooxy-PEG3-C2-NH2

Cat. No.: B611190

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Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker designed for advanced bioconjugation strategies in drug discovery and development.^[1] Its unique architecture, featuring a Boc-protected aminooxy group, a terminal primary amine, and a hydrophilic polyethylene glycol (PEG) spacer, enables the controlled and sequential conjugation of two different molecular entities.^{[1][2]} This linker is particularly valuable for applications requiring high specificity and stability, such as the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutics.^{[3][4]}

The core functionality of this linker revolves around its two distinct reactive ends. The primary amine (-NH₂) allows for covalent attachment to molecules containing carboxylic acids or activated esters. The Boc-protected aminooxy group (-ONH-Boc), upon deprotection, provides a highly selective handle for reacting with aldehydes or ketones to form a stable oxime bond.^[5] ^[6] This bioorthogonal reaction is highly efficient under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.^[7] The PEG3 spacer enhances the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.^{[2][8]}

Key Features:

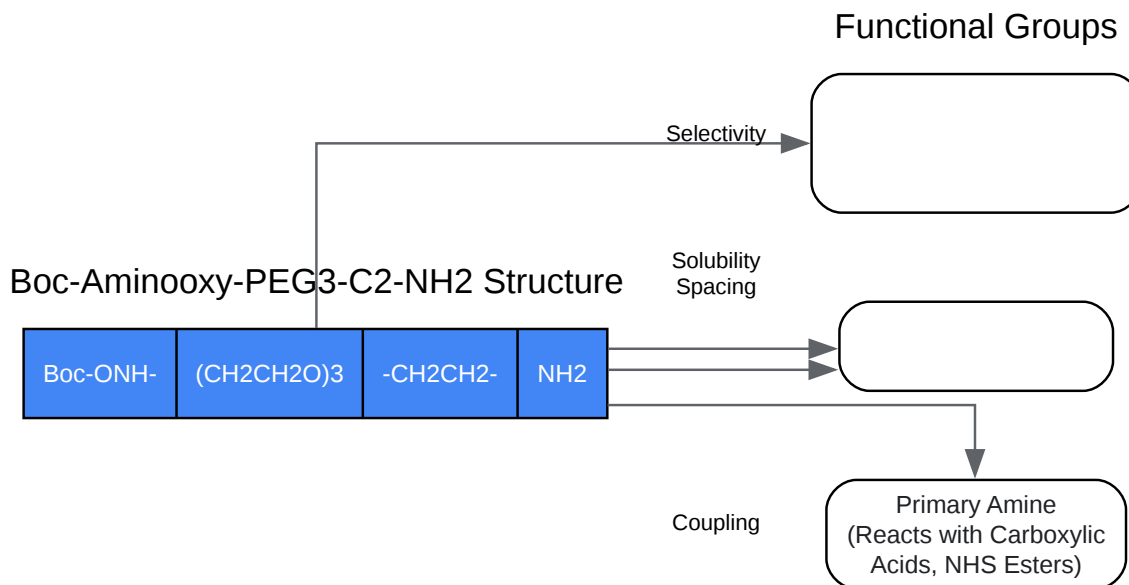
- **Heterobifunctional Nature:** Possesses two different reactive groups (amine and protected aminooxy) for controlled, sequential conjugations.^[1]

- **Bioorthogonal Ligation:** The aminooxy group reacts specifically with aldehydes or ketones, preventing cross-reactivity with other functional groups found in biomolecules.[\[5\]](#)
- **Stable Oxime Bond:** The resulting oxime linkage is highly stable under physiological conditions, ensuring the integrity of the conjugate.[\[5\]](#)
- **Enhanced Solubility:** The hydrophilic PEG spacer improves the aqueous solubility of hydrophobic molecules.[\[8\]](#)[\[9\]](#)
- **Boc Protection:** The Boc protecting group ensures the aminooxy functionality remains inert until its specific removal under acidic conditions, allowing for precise control over the conjugation sequence.[\[6\]](#)[\[10\]](#)

Applications

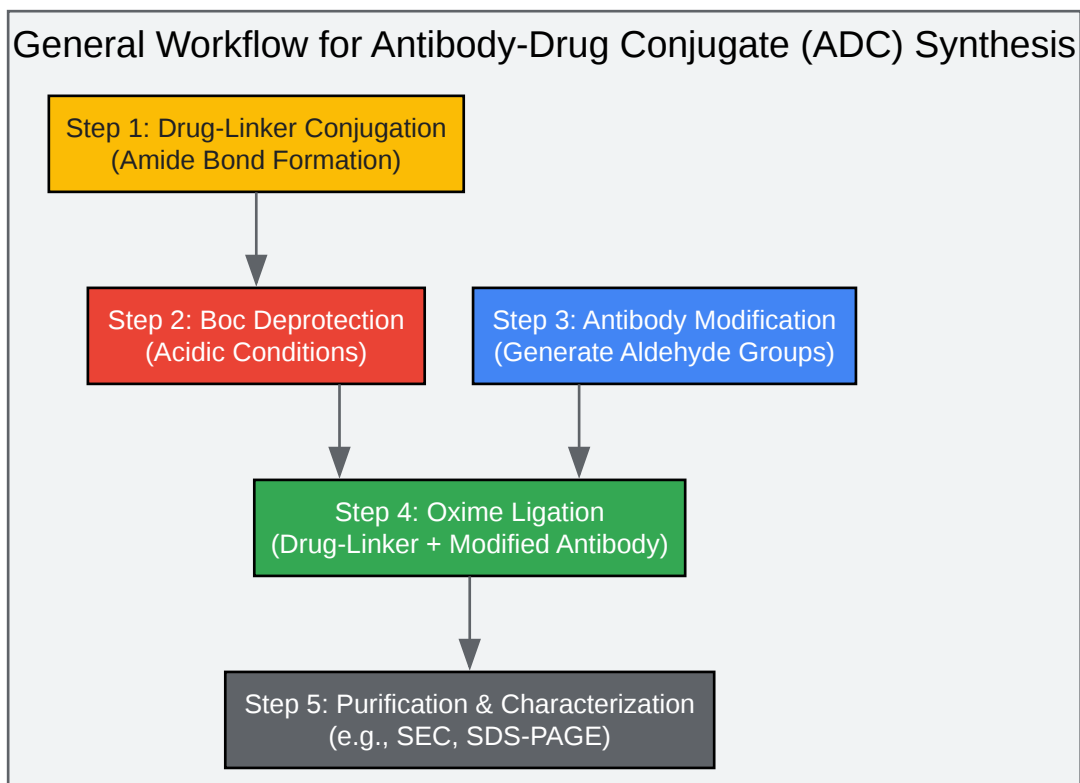
- **Antibody-Drug Conjugates (ADCs):** **Boc-Aminooxy-PEG3-C2-NH2** is an ideal linker for creating site-specific ADCs. The linker can be attached to a cytotoxic drug via its amine group. Following deprotection, the aminooxy group can be conjugated to an aldehyde group specifically introduced into the antibody's glycan structure or at the N-terminus.[\[11\]](#)[\[12\]](#)[\[13\]](#) This strategy yields homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.[\[1\]](#)
- **PROTAC Development:** This linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs).[\[4\]](#)[\[14\]](#) It can bridge a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the ubiquitination and subsequent degradation of the target protein.
- **Peptide and Protein Modification:** The linker enables the modification of peptides and proteins to enhance their therapeutic properties, such as half-life and stability, or to attach imaging agents for diagnostics.[\[2\]](#)[\[9\]](#)
- **Surface Immobilization and Functionalization:** Biomolecules can be tethered to surfaces (e.g., for diagnostic arrays or biosensors) in a controlled orientation using this linker.

Diagrams



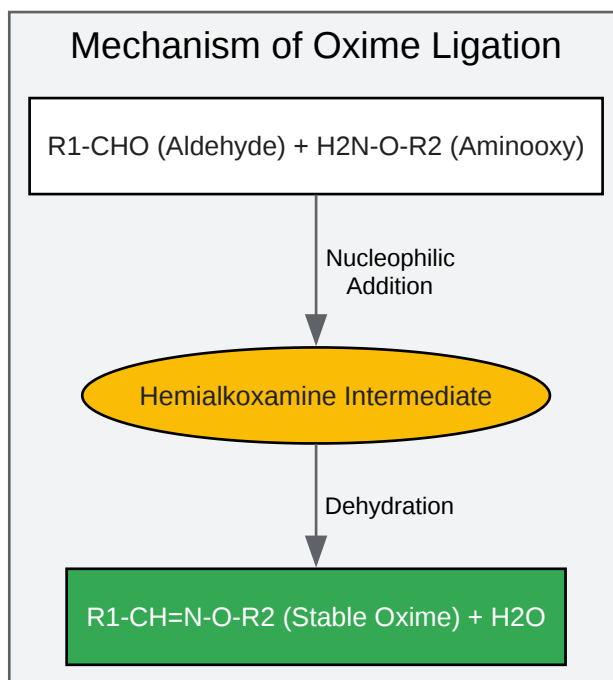
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Caption: Structure and functional groups of the linker.



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Caption: General workflow for ADC synthesis.



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Caption: Mechanism of oxime ligation.

Experimental Protocols

Protocol 1: Boc Deprotection of **Boc-Aminooxy-PEG3-C2-NH2**

This protocol describes the removal of the Boc protecting group to yield the free aminooxy group, which is required for oxime ligation.

Materials:

- **Boc-Aminooxy-PEG3-C2-NH2**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- Dissolve **Boc-Aminoxy-PEG3-C2-NH2** in DCM (e.g., 10 mg/mL).
- Add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Re-dissolve the residue in DCM and neutralize carefully with saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, Aminoxy-PEG3-C2-NH2.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol provides a general two-stage procedure for creating an ADC. Stage 1 involves generating aldehyde groups on the antibody. Stage 2 is the conjugation of an aminoxy-functionalized drug to the antibody.

Stage 1: Generation of Aldehyde Groups on Antibody Glycans

- Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The typical concentration is 5-10 mg/mL.
- Prepare a fresh stock solution of sodium periodate (NaIO₄) in the same buffer.

- Add the NaIO₄ solution to the antibody solution to a final concentration of 5-20 mM.[12]
- Incubate the reaction for 30 minutes at 25°C in the dark.[12]
- Quench the reaction by adding excess glycerol or ethylene glycol.
- Remove excess reagents and byproducts by buffer exchange using size-exclusion chromatography (SEC) or dialysis into a suitable buffer (e.g., PBS, pH 6.5-7.5).[5]

Stage 2: Oxime Ligation

- Prepare the aminooxy-functionalized drug (previously conjugated with the deprotected linker) in a compatible co-solvent like DMSO or DMF.
- Add the aminooxy-drug solution to the aldehyde-modified antibody solution. A molar excess of 20-50 fold of the drug-linker is typically used.[5]
- If desired, an aniline catalyst can be added to a final concentration of 10-100 mM to accelerate the reaction at neutral pH.[7]
- Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.
- After incubation, purify the resulting ADC using SEC or other appropriate chromatography methods to remove unreacted drug-linker and other impurities.
- Characterize the final ADC to determine purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the bioconjugation reactions involving aminooxy-PEG linkers. Actual results may vary based on the specific molecules and reaction conditions.

Table 1: Reaction Parameters for Oxime Ligation

Parameter	Recommended Condition	Notes
pH	6.5 - 7.5[5]	Optimal for aniline-catalyzed reactions. Slightly acidic pH (4-5) can be used for uncatalyzed reactions.[7]
Catalyst	Aniline (10-100 mM)	Significantly accelerates the reaction rate at neutral pH.[7]
Temperature	20 - 37°C	Higher temperatures can increase reaction rate but may affect protein stability.
Reactant Molar Ratio	20-50 fold excess of aminooxy-linker	Drives the reaction to completion and maximizes conjugation efficiency.[5]

| Reaction Time | 4 - 24 hours | Progress should be monitored by LC-MS or other analytical methods.[7] |

Table 2: Comparison of Linker Chemistries

Feature	Aminooxy-PEG Linker (Oxime Bond)	NHS-Ester PEG Linker (Amide Bond)
Target Group	Aldehydes or Ketones[5]	Primary Amines (-NH ₂)[5]
Resulting Bond	Oxime (-C=N-O-)[5]	Amide (-CO-NH-)[5]
Specificity	High (site-specific)[5]	Low (targets multiple lysine residues)[5]
Product Homogeneity	High (well-defined DAR)[5]	Low (heterogeneous mixture) [5]
Bond Stability	Highly stable, resistant to hydrolysis[5]	Very stable covalent bond[5]

| Common Use | Site-specific ADCs, Glycoprotein labeling[5] | General protein labeling, Polyclonal ADCs |

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